6-Hydroxy-3-(hydroxy(phenyl)methyl)-5,6-dihydrobenzofuran-2(4H)-one
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Overview
Description
6-Hydroxy-3-(hydroxy(phenyl)methyl)-5,6-dihydrobenzofuran-2(4H)-one is a complex organic compound with a unique structure that includes a benzofuran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-3-(hydroxy(phenyl)methyl)-5,6-dihydrobenzofuran-2(4H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of this compound may involve the use of catalytic processes to enhance reaction efficiency and scalability. The use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is also considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxy-3-(hydroxy(phenyl)methyl)-5,6-dihydrobenzofuran-2(4H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce more saturated benzofuran compounds.
Scientific Research Applications
6-Hydroxy-3-(hydroxy(phenyl)methyl)-5,6-dihydrobenzofuran-2(4H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 6-Hydroxy-3-(hydroxy(phenyl)methyl)-5,6-dihydrobenzofuran-2(4H)-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
6-Hydroxy-3-(hydroxy(phenyl)methyl)-5,6-dihydrobenzofuran-2(4H)-one: shares structural similarities with other benzofuran derivatives.
Benzofuran: A simpler compound with a similar core structure but lacking the hydroxy and phenylmethyl groups.
Coumarin: Another related compound with a benzopyrone structure.
Uniqueness: The presence of hydroxy and phenylmethyl groups in this compound imparts unique chemical properties and potential biological activities that distinguish it from other benzofuran derivatives.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
205501-86-6 |
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Molecular Formula |
C15H14O4 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
6-hydroxy-3-[hydroxy(phenyl)methyl]-5,6-dihydro-4H-1-benzofuran-2-one |
InChI |
InChI=1S/C15H14O4/c16-10-6-7-11-12(8-10)19-15(18)13(11)14(17)9-4-2-1-3-5-9/h1-5,8,10,14,16-17H,6-7H2 |
InChI Key |
BSEKYAJQRZECLG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=O)OC2=CC1O)C(C3=CC=CC=C3)O |
Origin of Product |
United States |
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